molecular formula C18H30N4O B6772270 3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one

3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B6772270
M. Wt: 318.5 g/mol
InChI Key: QNUJNDAWSXACRU-UHFFFAOYSA-N
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Description

3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines a cyclopentyl group, a pyrazolyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopentylamine derivative, followed by the introduction of the pyrazolyl group and finally the formation of the pyrrolidinone ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one shares structural similarities with other compounds that contain cyclopentyl, pyrazolyl, and pyrrolidinone groups.
  • Examples include 3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-thione and 3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-ol.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct chemical and biological properties.
  • Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[2-(3-methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-13(2)7-8-14-5-4-6-16(14)20-17-9-10-22(18(17)23)15-11-19-21(3)12-15/h11-14,16-17,20H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUJNDAWSXACRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCC1NC2CCN(C2=O)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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